Tetramisole hydrochloride

Catalog No.
S545048
CAS No.
5086-74-8
M.F
C11H13ClN2S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramisole hydrochloride

CAS Number

5086-74-8

Product Name

Tetramisole hydrochloride

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H

InChI Key

LAZPBGZRMVRFKY-UHFFFAOYSA-N

SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Tetramisole Hydrochloride

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl

Description

The exact mass of the compound Tetramisole hydrochloride is 240.0488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiparasitic Research

TH's primary research application lies in the field of antiparasitic research, particularly in veterinary medicine. It acts as an anthelmintic, which means it expels or destroys parasitic worms []. Studies have demonstrated its effectiveness against various gastrointestinal and pulmonary nematodes in different animal hosts []. Researchers use TH to understand the mechanisms by which it affects these worms and develop new antiparasitic drugs [].

Here's how TH works against parasites: It disrupts the parasite's neuromuscular function by interacting with nicotinic acetylcholine receptors. This disrupts muscle contractions, leading to paralysis and eventual death of the worms [].

Enzyme Inhibition Studies

TH also finds use in studies related to enzyme inhibition. It acts as an inhibitor of alkaline phosphatase, an enzyme found in various tissues throughout the body []. Researchers use TH to investigate the role of alkaline phosphatase in different biological processes and develop drugs that target this enzyme [].

Tetramisole hydrochloride is a synthetic compound primarily used as an anthelmintic agent in veterinary medicine. It is a racemic mixture of two enantiomers: levamisole and dexamisole, with the former being responsible for most of the biological activity. The chemical formula for tetramisole hydrochloride is C₁₁H₁₂N₂S·HCl, and it has a molecular weight of approximately 240.75 g/mol . This compound appears as a white to off-white crystalline powder, is slightly soluble in water, and has a melting point of 266-267 °C .

One area of research involving tetramisole hydrochloride is its inhibitory effect on alkaline phosphatase, an enzyme found in various organisms []. However, the specific mechanism of this inhibition requires further investigation [].

Tetramisole hydrochloride is a substance with potential toxicity []. Due to restricted access to detailed information for safety reasons, it's important to consult with qualified professionals and refer to Safety Data Sheets (SDS) for specific handling procedures.

. The synthesis typically involves the cyclization of thiocarbamide derivatives and subsequent reactions with hydrochloric acid. For example, one method includes heating a mixture of thiocarbamide and other reagents to form an intermediate, followed by acidification to yield tetramisole hydrochloride . Another method utilizes 1,2-dibromoethylbenzene and 2-aminothiazoline hydrochloride, which undergoes a two-stage reaction involving heating and refluxing to produce the desired compound with high purity .

Tetramisole hydrochloride exhibits significant biological activity as an anthelmintic agent, primarily by acting as an agonist at nicotinic acetylcholine receptors in parasitic worms. This action leads to paralysis and eventual death of the parasites . Additionally, tetramisole has immunomodulatory effects, enhancing immune responses in certain contexts. It also acts as a specific inhibitor of tissue non-specific alkaline phosphatase, which has implications in various physiological processes .

The synthesis of tetramisole hydrochloride can be achieved through multiple methods:

  • Cyclization Method: Involves the reaction of thiocarbamide with other reagents under controlled conditions to form cyclized intermediates, followed by acidification to obtain tetramisole hydrochloride.
  • Bromination Method: Utilizes 1,2-dibromoethylbenzene and 2-aminothiazoline hydrochloride in a two-stage reaction process involving heating and refluxing with an acid-binding agent to produce the compound with high yield and purity .

These methods highlight the versatility in synthesizing tetramisole hydrochloride while ensuring high yields.

Tetramisole hydrochloride is widely used in veterinary medicine for treating various helminth infections such as ascariasis and hookworm diseases. Its applications extend beyond veterinary use; it is also utilized in research settings as an inhibitor of alkaline phosphatases for studying enzyme kinetics and cellular processes . Furthermore, its immunomodulatory properties have led to investigations into its potential therapeutic uses in human medicine.

Research on tetramisole hydrochloride has shown that it can interact with nicotinic acetylcholine receptors, which is critical for its anthelmintic activity. In addition, studies have indicated that it may modulate immune responses through its effects on various immune cell types . These interactions underline the compound's significance not only as an antiparasitic agent but also as a potential immunomodulator.

Several compounds share structural or functional similarities with tetramisole hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseUnique Features
LevamisoleYesAnthelminticPrimarily used for treating nematode infections in humans and animals; more potent than dexamisole.
IvermectinNoAntiparasiticBroad-spectrum antiparasitic activity; targets different pathways than tetramisole.
Pyrantel PamoateNoAnthelminticEffective against intestinal nematodes; operates via depolarizing neuromuscular blockade.
MebendazoleNoAnthelminticInhibits microtubule formation; broader spectrum against various helminths.

Tetramisole's uniqueness lies in its dual role as both an anthelmintic agent and an immunomodulator, differentiating it from other similar compounds that primarily focus on antiparasitic effects without significant immunological implications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.0487973 g/mol

Monoisotopic Mass

240.0487973 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0NDK265MCV

GHS Hazard Statements

Aggregated GHS information provided by 239 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 239 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 238 of 239 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5086-74-8
16595-80-5
4641-34-3

Wikipedia

Tetramisole hydrochloride

Dates

Modify: 2023-08-15
1: Belmessieri D, de la Houpliere A, Calder ED, Taylor JE, Smith AD. Stereodivergent organocatalytic intramolecular Michael addition/lactonization for the asymmetric synthesis of substituted dihydrobenzofurans and tetrahydrofurans. Chemistry. 2014 Jul 28;20(31):9762-9. doi: 10.1002/chem.201402684. Epub 2014 Jul 2. PubMed PMID: 24989672; PubMed Central PMCID: PMC4517160.
2: Gupta VK, Singh AK, Gupta B. Potentiometric sensor for the high throughput determination of tetramisole hydrochloride. Comb Chem High Throughput Screen. 2007 Aug;10(7):583-94. PubMed PMID: 17979641.
3: Amin AS, Dessouki HA. Facile colorimetric methods for the quantitative determination of tetramisole hydrochloride. Spectrochim Acta A Mol Biomol Spectrosc. 2002 Oct;58(12):2541-6. PubMed PMID: 12396035.
4: Robert JF, Hassanine A, Harraga S, Seilles E. [Imidazo(2,1-b)thiazole XII derivatives. Synthesis and research of immunoactivity in vitro on human T lymphocyte of 3-aroylmethyl and 2-aroyl-3-methyl(aryl)-5,6-dihydroimidaz o(2,1-b)thiazoles]. Ann Pharm Fr. 1995;53(6):261-71. French. PubMed PMID: 8572506.
5: Bergmann A. [Experimental Prototheca mastitis in cattle and therapy with tetramisole hydrochloride]. Berl Munch Tierarztl Wochenschr. 1993 Aug;106(8):257-60. German. PubMed PMID: 8216187.
6: Bergmann A. [Udder compatibility of tetramisole and levamisole hydrochloride and suggestion for the prescription of their intramammary use in cattle against Prototheca zopfii]. Berl Munch Tierarztl Wochenschr. 1993 Aug;106(8):253-6. German. PubMed PMID: 8216186.
7: Sane RT, Sapre DS, Nayak VG. An extractive spectrophotometric method for the determination of tetramisole hydrochloride in pharmaceutical preparations. Talanta. 1985 Feb;32(2):148-9. PubMed PMID: 18963812.
8: Oba MS, Mello Ede B, Dell'Porto A, Soares MA, Schumaker TT. [Critical test of the activity of tetramisole phosphate on gastrointestinal helminths of sheep]. Arq Inst Biol (Sao Paulo). 1979 Jul-Dec;46(3-4):127-30. Portuguese. PubMed PMID: 576034.
9: Granström G, Linde A. A comparison of ATP-degrading enzyme activities in rat incisor odontoblasts. J Histochem Cytochem. 1976 Sep;24(9):1026-32. PubMed PMID: 9454.
10: Renoux G, Renoux M. Stimulation of anti-Brucella vaccination in mice by tetramisole, a phenyl-imidothiazole salt. Infect Immun. 1973 Oct;8(4):544-8. PubMed PMID: 4200541; PubMed Central PMCID: PMC422889.
11: [Comparison of affects of bephenium hydroxynaphthoate, tetramisole hydrochloride and tetramisole pamoate in the treatment of Ancylostoma duodenale and Necator americanus infections]. Zhonghua Yi Xue Za Zhi. 1973;8:490-1. Chinese. PubMed PMID: 4200747.
12: Kim CH, Soh CT. [Anthelminthic Effectiveness Of 2,3,5,6-Tetrahydro 6-Phenyl-Imidazole (2,1-B) Thiazole Hydrochloride (=tetramisole) Upon Intestinal Parasites]. Kisaengchunghak Chapchi. 1970 Aug;8(2):48-50. Korean. PubMed PMID: 12913513.
13: Hart JA, James PS, Curr C. The anthelmintic efficiency of laevo-tetramisole hydrochloride against nematode parasites of sheep and cattle. Aust Vet J. 1969 Feb;45(2):73-7. PubMed PMID: 5813400.
14: Alicata JE, Furumoto HH. Efficacy and safety of l-tetramisole hydrochloride in experimental Cooperia punctata infection of dairy calves. Am J Vet Res. 1969 Jan;30(1):139-41. PubMed PMID: 5812435.
15: Walley JK. Tetramisole (dl 2,3,5,6-tetrahydro-6-phenyl-imidazo (2,1-b) thiazole hydrochloride--Nilverm) in the treatment of gastro-intestinal worms and lungworms in domestic animals. 1. Sheep and goats. Vet Rec. 1966 Mar 19;78(12):406-14. PubMed PMID: 5324698.

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